7-(Bromomethyl)thieno[2,3-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Bromomethyl)thieno[2,3-c]pyridine is a chemical compound that has recently gained significant attention in the scientific community. This compound is a heterocyclic aromatic compound that contains both a thieno and pyridine ring. It has been found to have potential uses in various fields, including medicinal chemistry, materials science, and organic synthesis.
Wirkmechanismus
The mechanism of action of 7-(Bromomethyl)thieno[2,3-c]pyridine is not fully understood. However, studies have shown that it acts as a potent inhibitor of certain enzymes and proteins that are involved in various cellular processes. For example, it has been found to inhibit the activity of the protein kinase CK2, which is involved in cell growth and proliferation. Additionally, it has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 7-(Bromomethyl)thieno[2,3-c]pyridine are still being studied. However, studies have shown that it has the potential to induce apoptosis (cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models. Additionally, it has been found to have low toxicity in animal studies, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7-(Bromomethyl)thieno[2,3-c]pyridine in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. Additionally, it has been found to have low toxicity in animal studies, making it a safer alternative to other compounds. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are many future directions for research on 7-(Bromomethyl)thieno[2,3-c]pyridine. One area of focus is the development of new therapeutic agents for the treatment of cancer and inflammatory disorders. Additionally, there is potential for the development of new antibiotics and antifungal agents. Further research is also needed to fully understand the mechanism of action and potential side effects of this compound.
Synthesemethoden
The synthesis of 7-(Bromomethyl)thieno[2,3-c]pyridine can be achieved through a few different methods. One method involves the reaction of 2-thiophenecarboxaldehyde and 2-bromo-3-picoline in the presence of a base. Another method involves the reaction of 2-thiophenecarboxylic acid and 2-bromo-3-picoline in the presence of a coupling reagent. Both methods have been successful in producing 7-(Bromomethyl)thieno[2,3-c]pyridine with high yields.
Wissenschaftliche Forschungsanwendungen
The potential scientific research applications of 7-(Bromomethyl)thieno[2,3-c]pyridine are vast. One of the most promising areas of research is in medicinal chemistry. Studies have shown that this compound has potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, it has been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
CAS-Nummer |
120009-91-8 |
---|---|
Produktname |
7-(Bromomethyl)thieno[2,3-c]pyridine |
Molekularformel |
C8H6BrNS |
Molekulargewicht |
228.11 g/mol |
IUPAC-Name |
7-(bromomethyl)thieno[2,3-c]pyridine |
InChI |
InChI=1S/C8H6BrNS/c9-5-7-8-6(1-3-10-7)2-4-11-8/h1-4H,5H2 |
InChI-Schlüssel |
OJOCNDWCRGYQNG-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C2=C1C=CS2)CBr |
Kanonische SMILES |
C1=CN=C(C2=C1C=CS2)CBr |
Synonyme |
Thieno[2,3-c]pyridine, 7-(bromomethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.